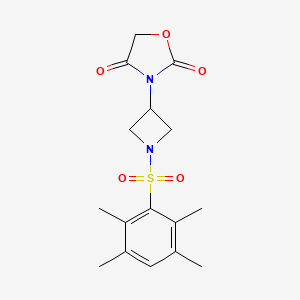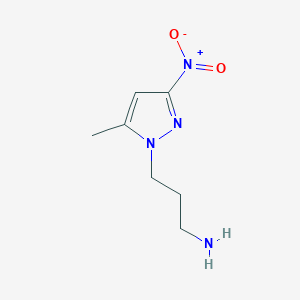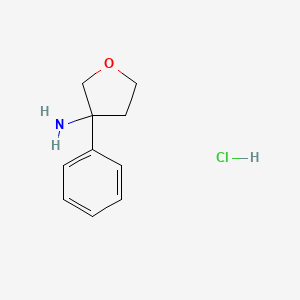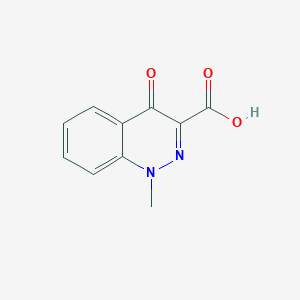
3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H20N2O5S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities of Oxazolidinone and Azetidine Derivatives
Antimicrobial Activities
Research on 1,3-oxazolidin-2-one derivatives has identified compounds with significant antimicrobial activities. For instance, compounds synthesized by combining amide, sulfonamide, and thiourea moieties with the oxazolidinone ring have shown promising antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus. The structural analysis and biological evaluation of these compounds highlight their potential as effective antimicrobial agents (Karaman et al., 2018).
Fungicidal Properties
The discovery of famoxadone, an oxazolidinone derivative, underscores the utility of these compounds as agricultural fungicides. Famoxadone has demonstrated excellent control over a range of plant pathogens, underscoring the potential of oxazolidinone derivatives in crop protection (Sternberg et al., 2001).
Synthesis and Chemical Reactivity
Synthesis of Oxazolidinone Derivatives
The synthesis of oxazolidinone derivatives has been a focus of research due to their biological relevance. Various synthetic pathways have been explored to produce oxazolidinone derivatives with potential biological activities. These studies provide insights into the chemical reactivity and synthetic accessibility of oxazolidinone derivatives, which are crucial for their application in drug development and other scientific research areas (Shibuya et al., 1984).
Chemical Reactivity of Azetidine Derivatives
The chemical reactivity of azetidine derivatives, including their interactions with other reagents and potential for generating diverse compounds, is another area of interest. These investigations contribute to our understanding of azetidine derivatives' chemical properties and their utility in creating novel compounds with specific biological activities (Hirai et al., 1973).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-9-5-10(2)12(4)15(11(9)3)24(21,22)17-6-13(7-17)18-14(19)8-23-16(18)20/h5,13H,6-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXXMYZAXSWYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2550428.png)

![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550433.png)
![(3Z)-1-[(3-chlorophenyl)methyl]-3-{[(3,5-dimethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2550434.png)

![methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B2550441.png)
![5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550442.png)

![1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2550445.png)
![ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate](/img/structure/B2550446.png)
![cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2550447.png)
![(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2550448.png)
![benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2550449.png)
